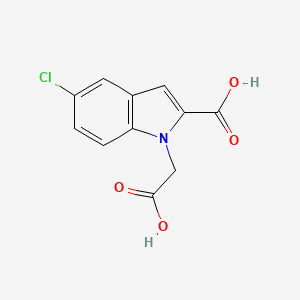![molecular formula C15H19NO4 B7437441 3-{1-[(tert-Butoxy)carbonyl]azetidin-3-yl}benzoic acid](/img/structure/B7437441.png)
3-{1-[(tert-Butoxy)carbonyl]azetidin-3-yl}benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{1-[(tert-Butoxy)carbonyl]azetidin-3-yl}benzoic acid, also known as Boc-3-azetidinecarboxylic acid, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug discovery and development. This compound is a derivative of azetidine, a four-membered heterocyclic ring that is commonly found in biologically active compounds.
Mecanismo De Acción
The mechanism of action of 3-{1-[(tert-Butoxy)carbonyl]azetidin-3-yl}benzoic acidinecarboxylic acid is not fully understood, but it is believed to involve the inhibition of key enzymes involved in various biological processes. For example, 3-{1-[(tert-Butoxy)carbonyl]azetidin-3-yl}benzoic acidinecarboxylic acid has been shown to inhibit the activity of proteases such as cathepsin K and β-secretase, which are involved in the degradation of extracellular matrix proteins and the processing of amyloid precursor protein, respectively. Additionally, 3-{1-[(tert-Butoxy)carbonyl]azetidin-3-yl}benzoic acidinecarboxylic acid has been reported to inhibit the activity of phosphodiesterase 4, an enzyme that plays a key role in the regulation of cyclic AMP levels in cells.
Biochemical and Physiological Effects:
3-{1-[(tert-Butoxy)carbonyl]azetidin-3-yl}benzoic acidinecarboxylic acid has been shown to have a range of biochemical and physiological effects. For example, it has been reported to induce cell cycle arrest and apoptosis in cancer cells, as well as to inhibit the growth of various bacterial and viral pathogens. Furthermore, 3-{1-[(tert-Butoxy)carbonyl]azetidin-3-yl}benzoic acidinecarboxylic acid has been shown to reduce inflammation and oxidative stress in animal models of disease, suggesting that it may have potential therapeutic applications in the treatment of inflammatory and oxidative stress-related disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the key advantages of 3-{1-[(tert-Butoxy)carbonyl]azetidin-3-yl}benzoic acidinecarboxylic acid is its relative ease of synthesis, which makes it readily available for scientific research purposes. Additionally, its broad range of biological activities makes it a versatile tool for investigating various biological processes. However, one limitation of 3-{1-[(tert-Butoxy)carbonyl]azetidin-3-yl}benzoic acidinecarboxylic acid is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are many potential future directions for research involving 3-{1-[(tert-Butoxy)carbonyl]azetidin-3-yl}benzoic acidinecarboxylic acid. For example, further studies are needed to elucidate its mechanism of action and to identify its molecular targets. Additionally, investigations into its potential therapeutic applications in the treatment of various diseases, including cancer, infectious diseases, and inflammatory disorders, are warranted. Finally, the development of new synthetic methods for 3-{1-[(tert-Butoxy)carbonyl]azetidin-3-yl}benzoic acidinecarboxylic acid and its derivatives may lead to the discovery of new compounds with even greater biological activity.
Métodos De Síntesis
The synthesis of 3-{1-[(tert-Butoxy)carbonyl]azetidin-3-yl}benzoic acidinecarboxylic acid involves the reaction of 3-azetidinecarboxylic acid with tert-butyloxycarbonyl (Boc) anhydride in the presence of a base catalyst such as triethylamine. The reaction proceeds via the formation of an intermediate 3-{1-[(tert-Butoxy)carbonyl]azetidin-3-yl}benzoic acidinecarboxylic acid anhydride, which is subsequently hydrolyzed to yield the final product. This synthesis method is relatively simple and efficient, making 3-{1-[(tert-Butoxy)carbonyl]azetidin-3-yl}benzoic acidinecarboxylic acid readily available for scientific research purposes.
Aplicaciones Científicas De Investigación
3-{1-[(tert-Butoxy)carbonyl]azetidin-3-yl}benzoic acidinecarboxylic acid has been widely studied for its potential applications in drug discovery and development. It has been reported to exhibit inhibitory activity against various enzymes, including proteases, kinases, and phosphodiesterases. Furthermore, 3-{1-[(tert-Butoxy)carbonyl]azetidin-3-yl}benzoic acidinecarboxylic acid has been shown to possess antimicrobial, antiviral, and anticancer properties, making it a promising candidate for the development of new therapeutic agents.
Propiedades
IUPAC Name |
3-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-15(2,3)20-14(19)16-8-12(9-16)10-5-4-6-11(7-10)13(17)18/h4-7,12H,8-9H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWUUJVLWOMFHCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2=CC(=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-4-hydroxy-1,2-dimethylpyrrolidine-2-carboxamide](/img/structure/B7437358.png)
![2-(2-Chloro-6-fluorophenyl)-1-[2-(triazol-1-ylmethyl)morpholin-4-yl]ethanone](/img/structure/B7437373.png)
![2-(2-methyl-1,3-oxazol-5-yl)-N-[1-[4-(trifluoromethyl)phenyl]propan-2-yl]acetamide](/img/structure/B7437377.png)




![6-oxo-N-[2-(2-propan-2-yl-1,3-thiazol-4-yl)ethyl]-4-(trifluoromethyl)-1H-pyridine-3-carboxamide](/img/structure/B7437411.png)
![2-[[3-(3-Chloropyridin-2-yl)phenyl]methyl]-1,2-thiazolidine 1,1-dioxide](/img/structure/B7437415.png)
![N-[5-(hydroxymethyl)-2-methylpyrazol-3-yl]-2-(2-methylphenyl)propanamide](/img/structure/B7437434.png)

![6-[(3R,4S)-3,4-difluoropyrrolidin-1-yl]sulfonyl-7-fluoro-3,4-dihydro-1H-quinolin-2-one](/img/structure/B7437454.png)

![5-[3-(3-Methyldiazirin-3-yl)piperidine-1-carbonyl]-1,2-dihydropyrazol-3-one](/img/structure/B7437476.png)